molecular formula C12H22BNO3Si B2864806 (2-{[(tert-Butyldimethylsilyl)oxy]methyl}pyridin-4-yl)boronic acid CAS No. 2377609-30-6

(2-{[(tert-Butyldimethylsilyl)oxy]methyl}pyridin-4-yl)boronic acid

Cat. No. B2864806
CAS RN: 2377609-30-6
M. Wt: 267.21
InChI Key: MEHGCABFJXCWSW-UHFFFAOYSA-N
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Description

The compound “(2-{[(tert-Butyldimethylsilyl)oxy]methyl}pyridin-4-yl)boronic acid” is an organoboron compound. It contains a pyridine ring, a boronic acid group, and a tert-butyldimethylsilyl (TBDMS) group . The TBDMS group is commonly used in organic synthesis as a protecting group for alcohols .


Synthesis Analysis

The synthesis of such compounds often involves the use of organosilicon reagents like tert-butyldimethylsilyl chloride (TBDMSCl), which reacts with alcohols in the presence of a base to give TBDMS ethers . The boronic acid group can be introduced via Suzuki-Miyaura coupling, a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring, a boronic acid group, and a tert-butyldimethylsilyl group. The TBDMS group is more bulky than trimethylsilyl groups, which can influence the reactivity and selectivity in chemical reactions .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can be used as a reactant in Suzuki-Miyaura coupling reactions . The boronic acid group in the compound can undergo transmetalation, a key step in Suzuki-Miyaura coupling .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, compounds with a TBDMS group are generally soluble in many organic solvents but react with water and alcohols .

Scientific Research Applications

Synthesis of Biologically Active Natural Products

This compound serves as a precursor in the synthesis of biologically active natural products. For instance, it can be used to create compounds like Indiacen A and Indiacen B, which have shown potential in possessing anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .

Development of Fluorescent Materials

The formyl group present in derivatives of this compound can be utilized in the synthesis of functional organic molecules, including fluorescent dyes. These dyes have applications ranging from biological imaging to sensors .

Creation of Bioactive Molecules

Bioactive molecules synthesized using this compound can have a wide range of applications, including drug development for various diseases. The versatility of the compound allows for the creation of molecules with potential therapeutic effects .

Production of Photoelectric Materials

Compounds with formyl groups, such as derivatives of (2-{[(tert-Butyldimethylsilyl)oxy]methyl}pyridin-4-yl)boronic acid, are valuable in the synthesis of photoelectric materials. These materials are crucial for the development of solar cells and other photovoltaic devices .

Synthesis of Prostaglandins

Derivatives of the Corey lactone, which can be synthesized from this compound, are essential for the synthesis of prostaglandins. Prostaglandins are a group of physiologically active lipid compounds having diverse hormone-like effects in animals .

Organic Synthesis and Analytical Reagents

The compound is used as a hydroxyl protecting agent and derivatization reagent in organic synthesis. It can react with hydroxyl groups under mild conditions to form corresponding silyl ethers, which are useful in further chemical reactions .

Mechanism of Action

In Suzuki-Miyaura coupling, the mechanism of action involves two key steps: oxidative addition and transmetalation. The boronic acid group in the compound can undergo transmetalation, where it is transferred from boron to a transition metal like palladium .

Safety and Hazards

Organoboron compounds can be harmful if swallowed, cause skin irritation, and may cause respiratory irritation . It’s important to handle them with appropriate safety measures.

Future Directions

The future directions in the research and application of this compound could involve its use in the synthesis of complex organic molecules. The Suzuki-Miyaura coupling, in which this compound can participate, is a powerful tool in organic synthesis and is widely used in the pharmaceutical industry .

properties

IUPAC Name

[2-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-4-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22BNO3Si/c1-12(2,3)18(4,5)17-9-11-8-10(13(15)16)6-7-14-11/h6-8,15-16H,9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEHGCABFJXCWSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1)CO[Si](C)(C)C(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22BNO3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-{[(tert-Butyldimethylsilyl)oxy]methyl}pyridin-4-yl)boronic acid

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